molecular formula C16H26N2O2 B12219911 1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol

1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B12219911
M. Wt: 278.39 g/mol
InChI Key: XESYSLHPNHXOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenoxy)propan-1-ol. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol
  • 1-(4-Ethylpiperazinyl)-3-(4-chlorophenoxy)propan-2-ol
  • 1-(4-Ethylpiperazinyl)-3-(4-methoxyphenoxy)propan-2-ol

Uniqueness

1-(4-Ethylpiperazinyl)-3-(4-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the piperazine and phenoxy rings. This unique structure can result in distinct pharmacological properties and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C16H26N2O2/c1-3-17-8-10-18(11-9-17)12-15(19)13-20-16-6-4-14(2)5-7-16/h4-7,15,19H,3,8-13H2,1-2H3

InChI Key

XESYSLHPNHXOGU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.